molecular formula C10H14ClN3O2 B1478304 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2098002-33-4

3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478304
CAS No.: 2098002-33-4
M. Wt: 243.69 g/mol
InChI Key: WVDLIOBIBHSKPI-UHFFFAOYSA-N
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Description

3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole-containing compounds have been found to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, they can inhibit the growth of bacteria or fungi, reduce inflammation, or prevent the replication of viruses .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can also vary widely. They are generally highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of imidazole-containing compounds can include the killing or inhibition of bacteria or fungi, the reduction of inflammation, or the prevention of viral replication .

Action Environment

The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .

Biochemical Analysis

Biochemical Properties

3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can bind to the heme iron of cytochrome P450, inhibiting its activity. Additionally, it interacts with other biomolecules such as histidine residues in proteins, forming hydrogen bonds and stabilizing protein structures .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by affecting transcription factors, leading to changes in cellular metabolism. For instance, it has been observed to upregulate genes involved in oxidative stress response, thereby enhancing cellular resilience .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can inhibit enzyme activity by occupying the active site or by inducing allosteric changes. Additionally, it can activate certain signaling pathways by binding to receptors and triggering downstream effects. Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, such as altered metabolic rates and increased resistance to oxidative stress. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced metabolic activity and improved stress response. At high doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s imidazole ring plays a crucial role in its metabolism, as it can undergo oxidation and conjugation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells via specific transporters, where it accumulates in certain tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments. In the mitochondria, it can influence energy metabolism, while in the nucleus, it can affect gene expression and epigenetic regulation .

Properties

IUPAC Name

3-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c11-2-1-10(16)14-5-8(9(15)6-14)13-4-3-12-7-13/h3-4,7-9,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDLIOBIBHSKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCCl)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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